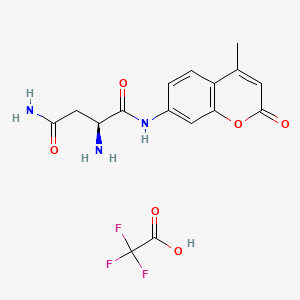

H-ASN-AMC TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Asparagine is an alpha-amino acid that is used in the biosynthesis of proteins . It comprises an alpha carboxyl group, alpha-amino group, and a carboxamide . Asparagine is a non-essential amino acid, meaning the body can synthesize it . It is involved in the metabolic control of cell functions in nerve and brain tissue .

Synthesis Analysis

Asparagine is synthesized from aspartic acid and ammonia by asparagine synthetase . The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP . Asparagine synthesis occurs by the amination of aspartate which is catalyzed by asparagine synthetase in an ATP-dependent amidotransferase reaction .

Molecular Structure Analysis

The chemical formula of asparagine is C4H8N2O3 . It has a molar mass of 132.119 grams per mole . Asparagine has a white crystalline appearance under standard conditions . This compound has a density of 1.543 grams per cubic centimetre .

Chemical Reactions Analysis

Asparaginase is an enzyme that hydrolyzes asparagine to aspartic acid and ammonia . The enzyme finds application in the inhibition of growth and proliferation of tumor cells as it is broadly used as a chemotherapeutic drug in the treatment of acute lymphocytic leukemia (ALL) .

Physical And Chemical Properties Analysis

Asparagine has a chemical formula of C4H8N2O3 . It has a molar mass of 132.119 grams per mole . Asparagine has a white crystalline appearance under standard conditions . This compound has a density of 1.543 grams per cubic centimetre .

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han diseñado una sonda de sustrato peptídico de legumain marcado con rodamina-B (Rho-Pro-Ala-Asn-PEG-AQ) que se dirige selectivamente a los lisosomas en las células de cáncer de próstata PC3. Tras la activación por legumain, libera una intensa fluorescencia, lo que la convierte en una posible herramienta de diagnóstico para los laboratorios de patología del cáncer ex vivo .

- Aplicación: Los investigadores emplean TFA para escindir péptidos de los soportes de resina, facilitando la purificación y el análisis posteriores .

- Aplicación: Los investigadores utilizan H-ASN-AMC TFA para estudiar la actividad de la proteasa, incluida la legumain, mediante el seguimiento de la fluorescencia tras la escisión del sustrato. Esto ayuda en el descubrimiento de fármacos y la caracterización de enzimas .

- Aplicación: Los ABP, incluidos los basados en this compound, permiten la obtención de imágenes funcionales de la legumain y otras proteasas de cisteína en células cancerosas. Estas sondas ayudan a comprender la dinámica y la localización de las proteasas .

- Aplicación: Los investigadores explotan la cadena lateral fenólica rica en electrones de la tirosina para lograr la escisión del enlace peptídico en sitios de Tyr, lo que permite una ingeniería y modificación precisas de las proteínas .

- Aplicación: Al diseñar sustratos específicos marcados con this compound, los investigadores pueden evaluar la función de las enzimas lisosomales. Esto tiene implicaciones para el diagnóstico de trastornos de almacenamiento lisosomal .

Detección de Biomarcadores en Cáncer de Próstata

Síntesis y Purificación de Péptidos

Estudios Enzimáticos y Perfiles de Actividad de Proteasa

Imágenes Funcionales de Proteasas de Cisteína

Escisión Selectiva en Sitios de Tirosina en Proteínas/Péptidos

Desarrollo de Herramientas de Diagnóstico para Trastornos Lisosomales

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes such as histone deacetylases (hdacs) .

Mode of Action

For instance, it displayed a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .

Biochemical Pathways

Related compounds have been known to affect pathways involving transaminases and amino acid biosynthesis .

Result of Action

Related compounds have been known to have effects on enzyme activity, such as inhibiting histone deacetylases .

Action Environment

Related compounds have been studied for their environmental exposures and potential health risks .

Direcciones Futuras

Asparaginase treatment is a mainstay in contemporary treatment of acute lymphoblastic leukemia (ALL), but substantial asparaginase-related toxicity may lead to jeopardized protocol compliance and compromises survival . A PASylated Erwinia asparaginase is currently in the pre-clinical pipeline for Jazz pharmaceuticals, offering hope for a long-acting Erwinia asparaginase in the future . Another possible strategy to overcome issues with hypersensitivity that has shown promise is encapsulation of L-asparaginase in donor-derived erythrocytes (eryaspase) .

Propiedades

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIWCIJNFHPHDB-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718691 |

Source

|

| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115047-90-0 |

Source

|

| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxatricyclo[5.1.1.0~2,4~]nonane](/img/structure/B570975.png)

![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)

![2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570983.png)

![2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, tetrasodium salt](/img/structure/B570986.png)

![2H-[1,3]Oxazolo[5,4-g]indole](/img/structure/B570991.png)